REACTION_SMILES
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[CH3:13][NH:14][O:15][CH3:16].[CH3:17][CH2:18][N:19]=[C:20]=[N:21][CH2:22][CH2:23][CH2:24][N:25]([CH3:26])[CH3:27].[CH3:28][CH2:29][N:30]([CH2:31][CH3:32])[CH2:33][CH3:34].[Cl:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[Cl:35][CH2:36][Cl:37].[ClH:12]>>[Cl:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[N:14]([CH3:13])[O:15][CH3:16])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Cl)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1ccc(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |